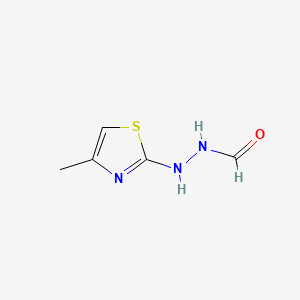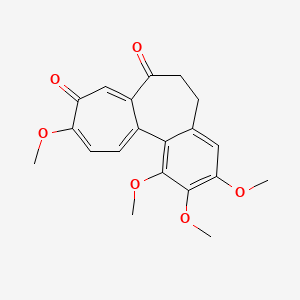
Sikokianin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sikokianin E is a biflavonoid compound isolated from the capitulum of the plant Coreopsis tinctoria It belongs to a class of natural products known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sikokianin E is typically isolated from natural sources rather than synthesized in a laboratory setting. The compound is extracted from the capitulum of Coreopsis tinctoria using techniques such as solvent extraction, followed by purification processes like chromatography .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sikokianin E, like other biflavonoids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the flavonoid structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying biflavonoid chemistry and reaction mechanisms.
Industry: While not yet widely used industrially, this compound’s biological activities could lead to applications in pharmaceuticals and biotechnology.
Mécanisme D'action
Sikokianin E exerts its effects primarily through the inhibition of cystathionine β-synthase, an enzyme involved in the trans-sulfuration pathway . This inhibition is competitive, meaning that this compound competes with the enzyme’s natural substrate for binding. The compound binds to a specific site on the enzyme, preventing it from catalyzing its usual reactions .
Comparaison Avec Des Composés Similaires
Sikokianin E is part of a family of biflavonoids that includes compounds like Sikokianin A, Sikokianin B, and Sikokianin C . These compounds share similar structures but differ in their specific functional groups and biological activities. For example:
Sikokianin A: Known for its antiviral activity.
Sikokianin B: Exhibits anti-inflammatory properties.
Sikokianin C: Acts as a selective inhibitor of cystathionine β-synthase and has anticancer properties.
Propriétés
Formule moléculaire |
C42H42O22 |
|---|---|
Poids moléculaire |
898.8 g/mol |
Nom IUPAC |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C42H42O22/c43-11-23-29(51)33(55)35(57)41(61-23)59-21-7-3-15-27(49)25(37(63-39(15)31(21)53)13-1-5-17(45)19(47)9-13)26-28(50)16-4-8-22(60-42-36(58)34(56)30(52)24(12-44)62-42)32(54)40(16)64-38(26)14-2-6-18(46)20(48)10-14/h1-10,23-26,29-30,33-38,41-48,51-58H,11-12H2/t23-,24-,25-,26+,29-,30-,33+,34+,35-,36-,37+,38-,41-,42-/m1/s1 |
Clé InChI |
GDXPENUQCBJIJB-IGIDPGADSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H](OC6=C(C5=O)C=CC(=C6O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C5C(OC6=C(C5=O)C=CC(=C6O)OC7C(C(C(C(O7)CO)O)O)O)C8=CC(=C(C=C8)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)



![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)



![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)



